Chiral Fidelity: Verified Absolute Configuration vs. Racemic Mixtures
The absolute configuration of the target compound has been established as (1R,2S) through single-crystal X-ray diffraction analysis [1]. This provides definitive stereochemical certainty that is absent in racemic mixtures (e.g., 'rel-Benzyl ((1S,2R)-2-(hydroxymethyl)cyclohexyl)carbamate' ) or materials with unspecified enantiomeric excess. The crystallographic data confirms the cis relationship between the hydroxymethyl and carbamate moieties, a prerequisite for maintaining conformational bias in cyclic systems.
| Evidence Dimension | Stereochemical Purity and Absolute Configuration |
|---|---|
| Target Compound Data | Absolute configuration (1R,2S) confirmed by X-ray diffraction. Crystal data: monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, beta = 94.699(3)°, Z = 4 [1]. |
| Comparator Or Baseline | Racemic mixture (CAS 213672-66-3, specified as 'rel' or 'rac'): Absolute configuration undefined; equal mixture of (1R,2S) and (1S,2R) enantiomers. |
| Quantified Difference | Target compound provides a single, verified enantiomer, whereas racemic mixtures introduce 50% of the unwanted enantiomer, potentially halving the yield of a desired chiral product and complicating purification. |
| Conditions | X-ray diffraction analysis at room temperature using Mo Kα radiation. |
Why This Matters
Procurement of the single, crystallographically verified (1R,2S) enantiomer eliminates the need for costly and time-consuming chiral resolution steps in downstream applications, directly impacting process efficiency and product yield.
- [1] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Stereogeometry and absolute configuration of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate. Journal of Chemical Crystallography, 25(7), 429-432. View Source
